molecular formula C14H13NO3 B13971443 5-Cinnamyl-3-methylisoxazole-4-carboxylic acid

5-Cinnamyl-3-methylisoxazole-4-carboxylic acid

Cat. No.: B13971443
M. Wt: 243.26 g/mol
InChI Key: DRAOKJLFPMAPQO-VMPITWQZSA-N
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Description

3-Methyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid is a complex organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a phenyl group and a propenyl group attached to the oxazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-2-propenal with a suitable nitrile oxide in the presence of a base, leading to the formation of the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-carboxylates .

Scientific Research Applications

3-Methyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-phenyl-1,2-oxazole-4-carboxylic acid
  • 3-Methyl-5-(2-propenyl)-1,2-oxazole-4-carboxylic acid
  • 3-Phenyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid

Uniqueness

3-Methyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a propenyl group attached to the oxazole ring makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

3-methyl-5-[(E)-3-phenylprop-2-enyl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-10-13(14(16)17)12(18-15-10)9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,16,17)/b8-5+

InChI Key

DRAOKJLFPMAPQO-VMPITWQZSA-N

Isomeric SMILES

CC1=NOC(=C1C(=O)O)C/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=NOC(=C1C(=O)O)CC=CC2=CC=CC=C2

Origin of Product

United States

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